3-Methoxy-4-thiomethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-thiomethylbenzoic acid is an organic compound with the molecular formula C9H10O3S It is characterized by the presence of a methoxy group (-OCH3) and a thiomethyl group (-SCH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-thiomethylbenzoic acid typically involves the introduction of the methoxy and thiomethyl groups onto a benzoic acid derivative. One common method is the methylation of 3-methoxybenzoic acid followed by thiomethylation. The reaction conditions often include the use of methylating agents such as methyl iodide and thiomethylating agents like methylthiol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-thiomethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and thiomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol .
Scientific Research Applications
3-Methoxy-4-thiomethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-thiomethylbenzoic acid involves its interaction with specific molecular targets. The methoxy and thiomethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Lacks the thiomethyl group, resulting in different chemical properties and reactivity.
4-Methoxybenzoic acid: The methoxy group is positioned differently, affecting its chemical behavior.
3-Methoxy-4-methylbenzoic acid: Contains a methyl group instead of a thiomethyl group, leading to variations in reactivity and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H10O3S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-methoxy-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O3S/c1-12-7-5-6(9(10)11)3-4-8(7)13-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
AZPDJXJMDXXUQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.